molecular formula C6H11SH<br>C6H12S B074751 Cyclohexanethiol CAS No. 1569-69-3

Cyclohexanethiol

Cat. No. B074751
CAS RN: 1569-69-3
M. Wt: 116.23 g/mol
InChI Key: CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanethiol typically involves routes that ensure the introduction of the thiol group into the cyclohexane ring. While specific synthesis pathways for cyclohexanethiol are not directly outlined in the provided literature, the processes related to the oxidation of cyclohexene and cyclohexane provide insights into the types of reactions that cyclohexanethiol might undergo or be involved in during its synthesis. For instance, the selective catalytic oxidation of cyclohexene can lead to various intermediates with different oxidation states and functional groups, which are broadly used in the chemical industry (Cao et al., 2018). Similarly, the oxidation of cyclohexane is essential for the industrial manufacture of cyclohexanol and cyclohexanone, known as ketone–alcohol (KA) oil, highlighting the importance of controlled oxidation reactions in the synthesis of cyclohexane derivatives (Abutaleb & Ali, 2021).

Scientific Research Applications

  • Cancer Research : Cyclohexane (related to cyclohexanethiol) has been assessed for its tumorigenic potential on mouse skin. It was found to be more effective as a stage II tumor promoter and affects biochemical events at the molecular level (Gupta & Mehrotra, 1990).

  • Spectroscopy : Raman spectroscopy of cyclohexanethiol adsorbed on silver surfaces shows dissociative adsorption via the sulfur atom. This finding is essential in surface chemistry and molecular spectroscopy (Kwon, Kim, & Kim, 1989).

  • Catalysis : Cyclohexanethiol's hydrodesulfurization was studied over a sulfided NiMo/γ-Al2O3 catalyst, revealing insights into hydrogenolysis and nucleophilic substitution processes in hydrodenitrogenation (Rota & Prins, 2001).

  • Molecular Vibrations and Thermodynamics : Studies on cyclohexanethiol's molecular vibrations and thermodynamic properties provide detailed understanding in fields like physical chemistry and molecular physics (Scott & Crowder, 1967).

  • Occupational Health : Cyclohexane's use in industry and its effects on occupational health were studied. This is relevant for industrial hygiene and workplace safety (Spencer & Plisko, 2007).

  • Clathrate Formation : Research on Cyclohexanethiol-tetracyanonickel-dioxane clathrate formation is significant in the field of coordination chemistry and molecular structure analysis (Kartal & Sayin, 2011).

  • Surface Chemistry : The study of cyclohexanethiol's displacement and structural transition on gold surfaces has implications in nanotechnology and surface chemistry (Kwon et al., 2008).

  • Environmental Biotechnology : Cyclohexane degradation by Rhodococcus sp. EC1 offers insights into bioremediation and environmental cleanup technologies (Lee & Cho, 2008).

Safety And Hazards

Cyclohexanethiol is classified as a Flammable liquid (Category 4), and it has Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), and Eye irritation (Category 2A) .

Future Directions

There are several publications on the preparations of Cyclohexanethiol and its reactions . It is used as a starting material for the manufacture of biologically active compounds such as inhibitors of prostaglandin and leukotriene .

properties

IUPAC Name

cyclohexanethiol
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InChI

InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)S
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Molecular Formula

C6H12S, C6H11SH
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DSSTOX Substance ID

DTXSID2027416
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Molecular Weight

116.23 g/mol
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Physical Description

Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor.
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Boiling Point

316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F
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Flash Point

110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble
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Density

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98
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Vapor Density

4.00 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Product Name

Cyclohexanethiol

Color/Form

Liquid, Colorless liquid.

CAS RN

1569-69-3
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Melting Point

-181 °F (NIOSH, 2023), -118 °C, -181 °F
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanethiol
Reactant of Route 2
Cyclohexanethiol
Reactant of Route 3
Cyclohexanethiol
Reactant of Route 4
Cyclohexanethiol
Reactant of Route 5
Cyclohexanethiol
Reactant of Route 6
Cyclohexanethiol

Citations

For This Compound
1,490
Citations
SM Kane, JL Gland - The Journal of Physical Chemistry B, 1998 - ACS Publications
The surface reactions of cyclohexanethiol (CHT) have been characterized on the Ni(111) surface as part of a larger study of C−S bond activation in thiols. The C−S bond is broken by …
Number of citations: 8 pubs.acs.org
SM Kane, JL Gland - Surface science, 2000 - Elsevier
The adsorption and reactions of cyclohexanethiol (CHT) have been characterized on the Ni(100) surface in the presence and absence of coadsorbed hydrogen. Cyclohexanethiol …
Number of citations: 21 www.sciencedirect.com
Z Wang, F Alkan, CM Aikens, M Kurmoo… - Angewandte Chemie …, 2022 - Wiley Online Library
Thiacalix[4]arenes have emerged as a family of macrocyclic ligands to protect metal nanoparticles, but it remains a great challenge to solve the mystery of their structures at the atomic …
Number of citations: 17 onlinelibrary.wiley.com
J Noh, M Hara - Langmuir, 2002 - ACS Publications
Self-assembled monolayers (SAMs) formed by the adsorption of cyclohexanethiols (CHTs) containing an aliphatic ring on Au(111) from a 1 mM ethanol solution were investigated by …
Number of citations: 36 pubs.acs.org
CK Kwon, MS Kim, K Kim - Journal of Raman spectroscopy, 1989 - Wiley Online Library
The surface‐enhanced Raman scattering of cyclohexanethiol was investigated in a silver sol. Cyclohexanethiol was found to adsorb dissociatively after losing its thiol proton and …
SW Joo, H Chung, K Kim, J Noh - Surface science, 2007 - Elsevier
The conformational changes of cyclohexanethiol (CHT) on gold nanoparticles and gold plate surfaces were investigated by means of surface-enhanced Raman scattering. The …
Number of citations: 19 www.sciencedirect.com
J Kim, H Jeong, S Seong, M Kim, D Kim… - Current Applied …, 2017 - Elsevier
We investigated the effect of molecular backbone structure on the electrical transport properties of self-assembled monolayer (SAM)-based molecular devices which were made with …
Number of citations: 11 www.sciencedirect.com
RC Arnold, PJ Launer, AP Lien - Analytical Chemistry, 1952 - ACS Publications
… The reference sample of cyclohexanethiol had a spectrum nearly identical to that of a previously published cyclohexanethiol spectrum (8). The spectra of the reference cyclohexanethiol …
Number of citations: 8 pubs.acs.org
S Kwon, Y Choi, J Choi, H Kang, H Chung, J Noh - Ultramicroscopy, 2008 - Elsevier
Displacement of cyclohexanethiols (CHTs) self-assembled monolayers (SAMs) by octanethiols on Au (111) (OTs) was examined by scanning tunneling microscopy (STM) and contact …
Number of citations: 21 www.sciencedirect.com
DW Scott, GA Crowder - The Journal of Chemical Physics, 1967 - pubs.aip.org
Statistical thermodynamic treatments were made of the conformational energetics of the cyclohexanethiol and 2,4‐dimethyl−3‐thiapentane molecules. For cyclohexanethiol, there are …
Number of citations: 38 pubs.aip.org

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